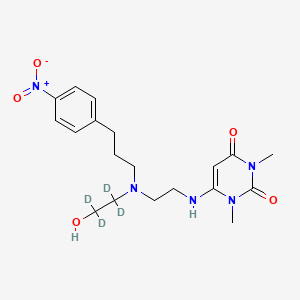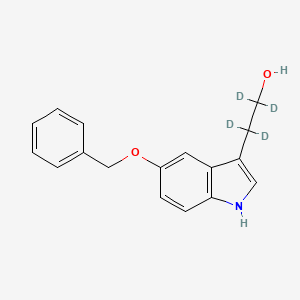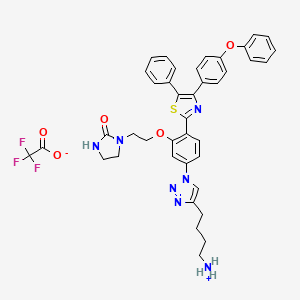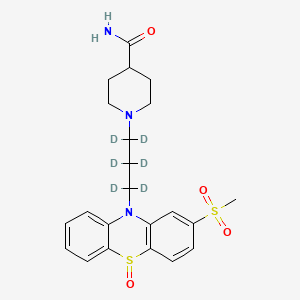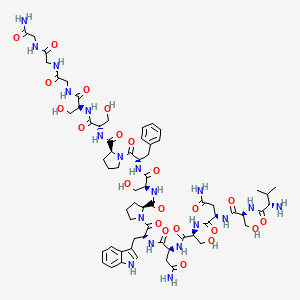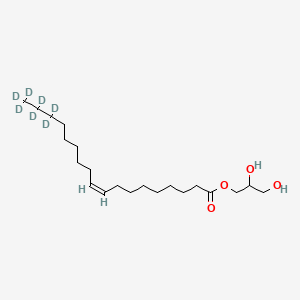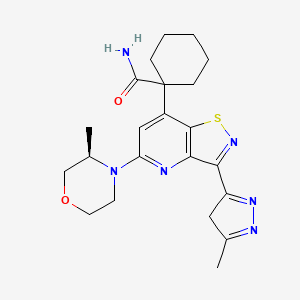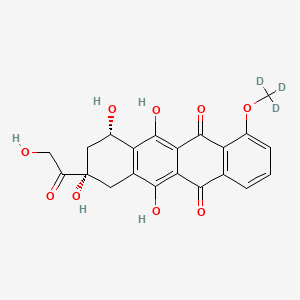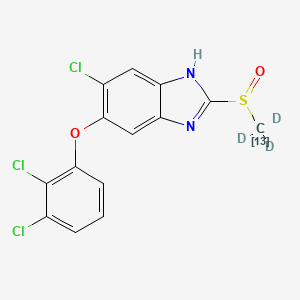
10-Formyl Folic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Formyl Folic Acid-d4 is a deuterated form of 10-Formyl Folic Acid, a derivative of folic acidThe deuterated form, this compound, is often used in scientific research to study metabolic pathways and biochemical processes due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Formyl Folic Acid-d4 typically involves the deuteration of 10-Formyl Folic Acid. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Formyl Folic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 10-Formyl Dihydrofolic Acid.
Reduction: It can be reduced back to its tetrahydrofolate form under specific conditions.
Substitution: The formyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 10-Formyl Dihydrofolic Acid
Reduction: Tetrahydrofolate
Substitution: Various substituted folate derivatives.
Applications De Recherche Scientifique
10-Formyl Folic Acid-d4 has a wide range of applications in scientific research:
Mécanisme D'action
10-Formyl Folic Acid-d4 exerts its effects by participating in one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and amino acids. The compound acts as a donor of formyl groups, which are transferred to various substrates in the presence of specific enzymes. This process is essential for DNA synthesis and repair, as well as other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Formyl Folic Acid: The non-deuterated form of the compound.
5-Formyl Tetrahydrofolic Acid: Another folate derivative involved in one-carbon metabolism.
5,10-Methylene Tetrahydrofolic Acid: A key intermediate in folate metabolism
Uniqueness
10-Formyl Folic Acid-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the intricate details of folate metabolism and its implications in health and disease .
Propriétés
Formule moléculaire |
C20H19N7O7 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
Clé InChI |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O)[2H] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



